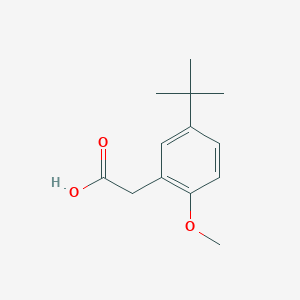
2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H21ClN2O4 and its molecular weight is 460.91. The purity is usually 95%.
BenchChem offers high-quality 2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Environmental Science and Toxicology
Research into similar compounds, such as parabens and acetaminophen derivatives, has highlighted their significance in environmental science and toxicology. Studies have focused on the occurrence, fate, and behavior of these compounds in aquatic environments, evaluating their degradation, biotoxicity, and the potential for advanced oxidation processes (AOPs) to mitigate environmental impact. These insights are crucial for understanding the ecological consequences of releasing pharmaceutical and personal care product (PPCP) residues into water bodies and the development of remediation strategies to protect aquatic ecosystems.
Occurrence, fate, and behavior of parabens in aquatic environments: A review on parabens, which are structurally related to the compound , discusses their widespread use, environmental persistence, and biodegradability, highlighting the need for further studies on their toxicity and environmental impact (Haman et al., 2015).
A review on the degradation of acetaminophen by advanced oxidation process discusses the pathways, by-products, and biotoxicity of acetaminophen degradation, underscoring the environmental implications of pharmaceutical pollutants and the effectiveness of AOPs in mitigating these impacts (Qutob et al., 2022).
Pharmacological and Biomedical Research
Compounds with similar chemical scaffolds have been extensively studied for their pharmacological properties, including their roles as precursors in drug synthesis, their bioactivity against various diseases, and their potential for repurposing in different therapeutic contexts. Research into the biological and clinical activities of anti-malarial drugs and nonsteroidal antiestrogens, for example, provides a foundation for exploring the therapeutic potential of new compounds.
- The biological and clinical activity of anti-malarial drugs in autoimmune disorders reviews the use of chloroquine and hydroxychloroquine, compounds with a quinoline structure, in treating autoimmune diseases, offering insights into their immunosuppressive mechanisms and potential side effects (Taherian et al., 2013).
properties
IUPAC Name |
2-[6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c1-16-7-9-17(10-8-16)25(31)20-14-29(22-12-11-18(27)13-19(22)26(20)32)15-24(30)28-21-5-3-4-6-23(21)33-2/h3-14H,15H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXLHVIBLNZFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936168.png)








![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2936185.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2936188.png)
